molecular formula C13H17NO3 B13330538 Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate

Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate

Cat. No.: B13330538
M. Wt: 235.28 g/mol
InChI Key: RCTMWTTULRQVQB-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-[(2S,4R)-4-hydroxypiperidin-2-yl]benzoate

InChI

InChI=1S/C13H17NO3/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(15)6-7-14-12/h2-5,11-12,14-15H,6-8H2,1H3/t11-,12+/m1/s1

InChI Key

RCTMWTTULRQVQB-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@@H](CCN2)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(CCN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.